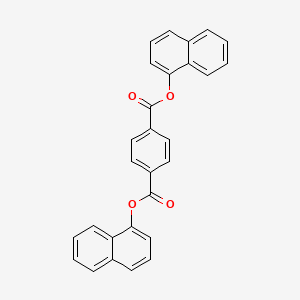
Cyclopropanemethanimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropanemethanimine is an organic compound characterized by a cyclopropane ring attached to a methanimine group The unique structure of cyclopropane, with its three-membered ring, imparts significant strain and reactivity to the molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cyclopropanemethanimine can be synthesized through several methods. One common approach involves the reaction of cyclopropylamine with formaldehyde under acidic conditions. Another method includes the use of cyclopropylcarbinol and ammonia in the presence of a dehydrating agent.
Industrial Production Methods: Industrial production of this compound typically involves the large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and purity requirements.
Analyse Des Réactions Chimiques
Types of Reactions: Cyclopropanemethanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclopropanecarboxaldehyde.
Reduction: Reduction reactions can convert this compound to cyclopropylmethylamine.
Substitution: The imine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like Grignard reagents and organolithium compounds are employed in substitution reactions.
Major Products:
Oxidation: Cyclopropanecarboxaldehyde
Reduction: Cyclopropylmethylamine
Substitution: Various cyclopropyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Cyclopropanemethanimine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: this compound is used in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of cyclopropanemethanimine involves its interaction with various molecular targets. The strained cyclopropane ring makes it highly reactive, allowing it to participate in a range of chemical reactions. The imine group can form Schiff bases with aldehydes and ketones, facilitating further chemical transformations.
Comparaison Avec Des Composés Similaires
Cyclopropanemethanimine can be compared with other cyclopropane derivatives such as:
Cyclopropane: A simple cycloalkane with significant ring strain.
Cyclopropylamine: A primary amine with a cyclopropane ring.
Cyclopropanecarboxaldehyde: An aldehyde derivative of cyclopropane.
Uniqueness: this compound’s combination of a cyclopropane ring and an imine group makes it unique among cyclopropane derivatives
Propriétés
Numéro CAS |
55625-05-3 |
|---|---|
Formule moléculaire |
C4H7N |
Poids moléculaire |
69.11 g/mol |
Nom IUPAC |
cyclopropylmethanimine |
InChI |
InChI=1S/C4H7N/c5-3-4-1-2-4/h3-5H,1-2H2 |
Clé InChI |
PIJQBGOSKZKPPO-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C=N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


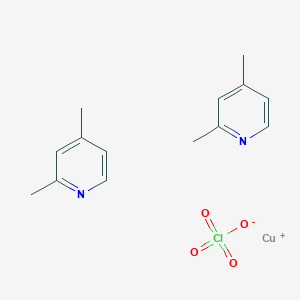
![{2-[(4-Octylphenyl)sulfanyl]phenyl}acetic acid](/img/structure/B14627185.png)
![Benzene, [(1-methyl-1-phenylethyl)seleno]-](/img/structure/B14627193.png)
![2-Nitro-4-[(pyridin-2-yl)oxy]aniline](/img/structure/B14627199.png)
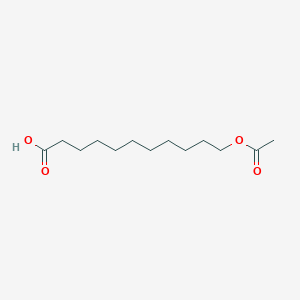
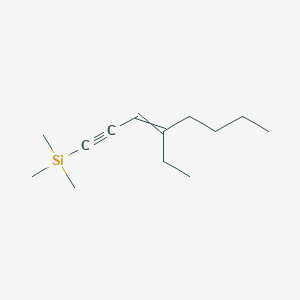
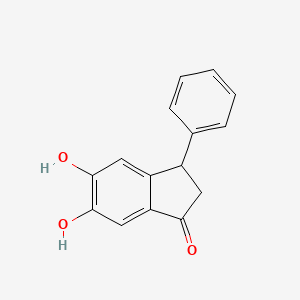
![Methanesulfonamide, 1-[(2,4,5-trichlorophenyl)sulfonyl]-](/img/structure/B14627217.png)
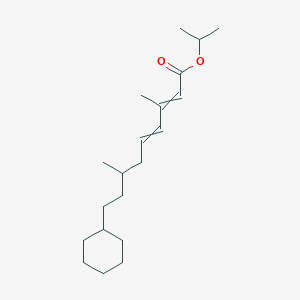
![2-[(Oxo-lambda~4~-sulfanylidene)amino]-1,1'-biphenyl](/img/structure/B14627226.png)

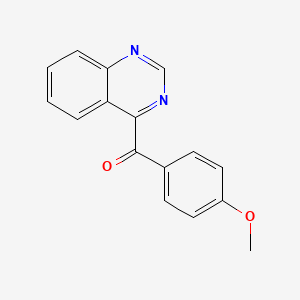
![Methanone, (1-butyl-5-methoxy-2-phenyl-1H-benz[g]indol-3-yl)phenyl-](/img/structure/B14627248.png)
